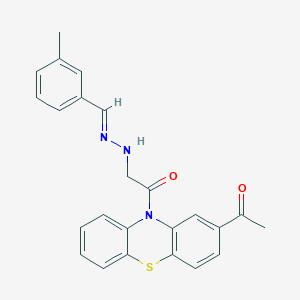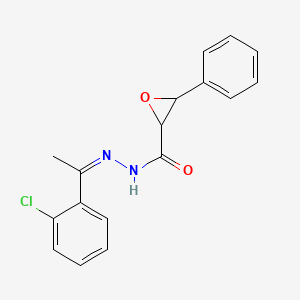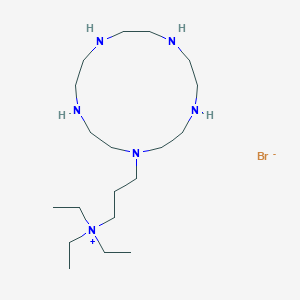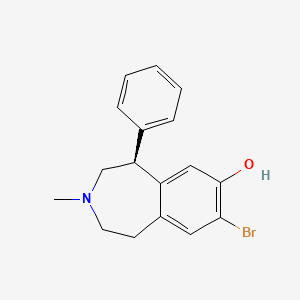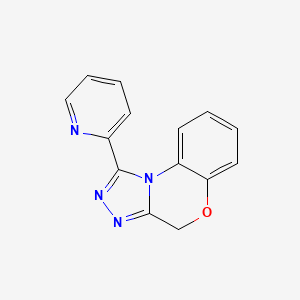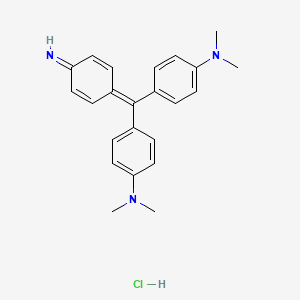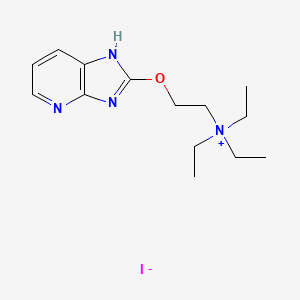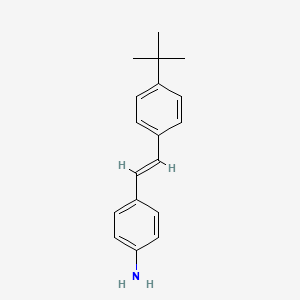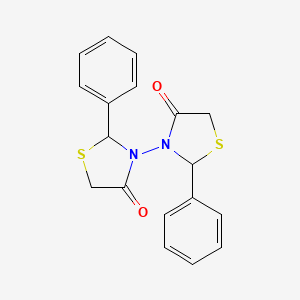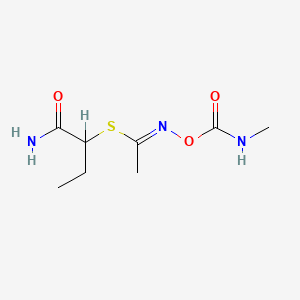
1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate, commonly known as methomyl, is an oxime carbamate insecticide. It was first introduced by E.I. du Pont de Nemours in 1968 and has since been widely used in agriculture to control a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methomyl can be synthesized through the condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of methomyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and technology to control reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Methomyl undergoes various chemical reactions, including:
Oxidation: Methomyl can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert methomyl into simpler compounds.
Substitution: Methomyl can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of methomyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from the reactions of methomyl depend on the specific reaction conditions and reagents used. For example, oxidation can produce different oxime derivatives, while reduction can yield simpler carbamate compounds.
Wissenschaftliche Forschungsanwendungen
Methomyl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of oxime carbamates and their derivatives.
Biology: Employed in studies to understand the effects of insecticides on various biological systems.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new agricultural products and pest control solutions.
Wirkmechanismus
Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the target pests .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methomyl is similar to other carbamate insecticides such as:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action.
Aldicarb: Known for its high toxicity and effectiveness against a broad range of pests.
Oxamyl: Shares structural similarities with methomyl and is used for similar applications.
Uniqueness
Methomyl is unique due to its high efficacy, broad-spectrum activity, and relatively low persistence in the environment compared to other insecticides. Its rapid degradation reduces the risk of long-term environmental contamination .
Eigenschaften
CAS-Nummer |
92065-18-4 |
|---|---|
Molekularformel |
C8H15N3O3S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
(1-amino-1-oxobutan-2-yl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H15N3O3S/c1-4-6(7(9)12)15-5(2)11-14-8(13)10-3/h6H,4H2,1-3H3,(H2,9,12)(H,10,13)/b11-5+ |
InChI-Schlüssel |
HMJRJJMWNOLUIK-VZUCSPMQSA-N |
Isomerische SMILES |
CCC(C(=O)N)S/C(=N/OC(=O)NC)/C |
Kanonische SMILES |
CCC(C(=O)N)SC(=NOC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



